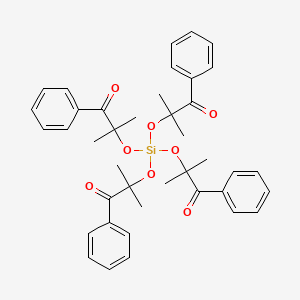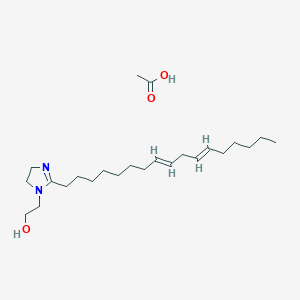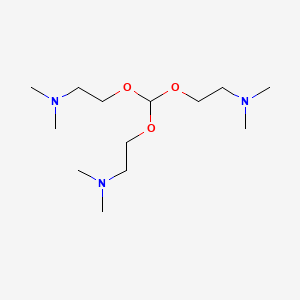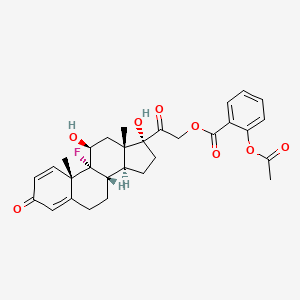
9-Fluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetylsalicylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Fluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetylsalicylate is a synthetic corticosteroid derivative. This compound is known for its potent anti-inflammatory and immunosuppressive properties. It is often used in the treatment of various inflammatory and autoimmune conditions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Fluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetylsalicylate involves multiple steps. One common method starts with 11alpha,17alpha,21-trihydroxypregna-4-ene-3,20-dione (prednisolone). The process includes:
Acetylation: of the 21-hydroxy group.
Sulfonylation: of the 11-hydroxy group followed by elimination to form a 9(11)-double bond.
Acetylation: of the 17alpha-hydroxy and 3-keto groups.
Fluorination: at the 6beta position.
Hydrolysis: to remove the 3-acetyl group.
Epoxidation: of the 9(11)-double bond followed by hydrofluorination to introduce the 11beta-hydroxy and 9alpha-fluoro groups.
Dehydrogenation: to form the 1-double bond.
Industrial Production Methods
Industrial production methods typically involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, precise temperature control, and high-purity reagents to ensure consistent product quality and yield.
化学反应分析
Types of Reactions
9-Fluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetylsalicylate undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with others, such as halogenation.
Hydrolysis: Breaking of ester bonds to form carboxylic acids and alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenating agents: Fluorine gas, hydrogen fluoride.
Hydrolyzing agents: Aqueous acids or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction can revert these ketones back to hydroxyl groups.
科学研究应用
9-Fluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetylsalicylate has a wide range of scientific research applications:
Chemistry: Used as a standard for studying corticosteroid reactions and mechanisms.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Applied in the development of anti-inflammatory and immunosuppressive therapies.
Industry: Utilized in the formulation of pharmaceutical products for treating inflammatory conditions.
作用机制
The mechanism of action of 9-Fluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetylsalicylate involves binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with glucocorticoid response elements on DNA. This interaction modulates the transcription of target genes, resulting in anti-inflammatory and immunosuppressive effects .
相似化合物的比较
Similar Compounds
Betamethasone: 9alpha-Fluoro-16beta-methyl-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione.
Dexamethasone: 9alpha-Fluoro-16alpha-methyl-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione.
Triamcinolone: 9-Fluoro-11beta,21,21-trihydroxy-16alpha,17-(1-methylethylidenedioxy)pregna-1,4-diene-3,20-dione.
Uniqueness
9-Fluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetylsalicylate is unique due to its specific combination of fluorination and acetylation, which enhances its anti-inflammatory and immunosuppressive properties compared to other corticosteroids.
属性
CAS 编号 |
68497-92-7 |
|---|---|
分子式 |
C30H33FO8 |
分子量 |
540.6 g/mol |
IUPAC 名称 |
[2-[(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-acetyloxybenzoate |
InChI |
InChI=1S/C30H33FO8/c1-17(32)39-23-7-5-4-6-20(23)26(36)38-16-25(35)29(37)13-11-21-22-9-8-18-14-19(33)10-12-27(18,2)30(22,31)24(34)15-28(21,29)3/h4-7,10,12,14,21-22,24,34,37H,8-9,11,13,15-16H2,1-3H3/t21-,22-,24-,27-,28-,29-,30-/m0/s1 |
InChI 键 |
CVRKKRJINWSRNT-WIONDFDJSA-N |
手性 SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OCC(=O)[C@]2(CC[C@@H]3[C@@]2(C[C@@H]([C@]4([C@H]3CCC5=CC(=O)C=C[C@@]54C)F)O)C)O |
规范 SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OCC(=O)C2(CCC3C2(CC(C4(C3CCC5=CC(=O)C=CC54C)F)O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



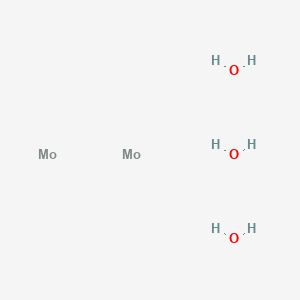

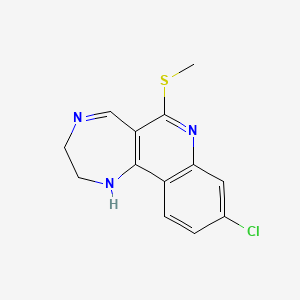


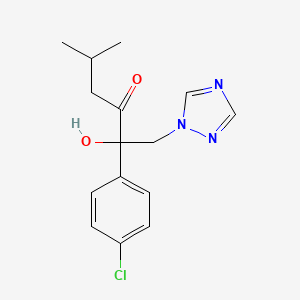
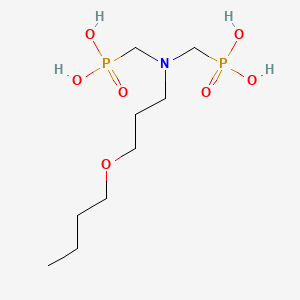
![[2-(1-Hydroxyethyl)-2-methyl-1,3-dioxolan-4-yl]methyl butyrate](/img/structure/B12687799.png)
